molecular formula C17H18FNO2 B5657773 N-[(3'-fluoro-4'-methoxybiphenyl-2-yl)methyl]propanamide

N-[(3'-fluoro-4'-methoxybiphenyl-2-yl)methyl]propanamide

Cat. No. B5657773
M. Wt: 287.33 g/mol
InChI Key: LUPOZGQBUDTEJF-UHFFFAOYSA-N
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Description

N-[(3'-fluoro-4'-methoxybiphenyl-2-yl)methyl]propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that is used in the research and development of drugs and medicines. The compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of N-[(3'-fluoro-4'-methoxybiphenyl-2-yl)methyl]propanamide is not fully understood. However, studies suggest that the compound may act as a modulator of certain enzymes and receptors in the body. It may also have an effect on the signaling pathways involved in cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that N-[(3'-fluoro-4'-methoxybiphenyl-2-yl)methyl]propanamide has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. The compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

N-[(3'-fluoro-4'-methoxybiphenyl-2-yl)methyl]propanamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It is also stable and can be stored for long periods of time. However, the compound has some limitations as well. It is not water-soluble, which limits its use in certain experiments. It also has a relatively short half-life, which may affect its efficacy in certain applications.

Future Directions

There are several future directions for the study of N-[(3'-fluoro-4'-methoxybiphenyl-2-yl)methyl]propanamide. One area of research is the development of more efficient synthesis methods for the compound. Another area of research is the identification of the specific enzymes and receptors that are modulated by the compound. This could lead to the development of more targeted drugs for the treatment of various diseases. Additionally, further studies are needed to fully understand the biochemical and physiological effects of the compound and its potential use in various applications.

Synthesis Methods

The synthesis of N-[(3'-fluoro-4'-methoxybiphenyl-2-yl)methyl]propanamide involves the reaction of 3'-fluoro-4'-methoxybiphenyl-2-carboxylic acid with N-(tert-butoxycarbonyl)-L-proline methyl ester in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction is carried out in a solvent system of dichloromethane and dimethylformamide at room temperature. The resulting compound is then deprotected using trifluoroacetic acid to obtain N-[(3'-fluoro-4'-methoxybiphenyl-2-yl)methyl]propanamide.

Scientific Research Applications

N-[(3'-fluoro-4'-methoxybiphenyl-2-yl)methyl]propanamide has been used in various scientific research applications. It has been studied for its potential use in the development of drugs for the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and cancer. The compound has also been studied for its potential use as a diagnostic tool in the detection of cancer cells.

properties

IUPAC Name

N-[[2-(3-fluoro-4-methoxyphenyl)phenyl]methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO2/c1-3-17(20)19-11-13-6-4-5-7-14(13)12-8-9-16(21-2)15(18)10-12/h4-10H,3,11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUPOZGQBUDTEJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCC1=CC=CC=C1C2=CC(=C(C=C2)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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